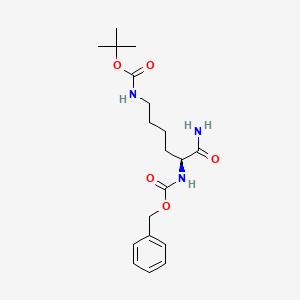

Z-Lys(boc)-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

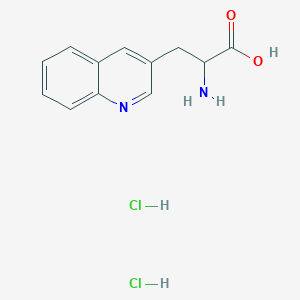

Z-Lys(boc)-NH2, also known as Z-Lys (boc)-ome or Cbz-Lys (Boc)-OMe, is a compound with the molecular formula C20H30N2O6 . It is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .

Synthesis Analysis

Nε-Tert-butyloxycarbonyl-L-lysine [H-Lys (BOC)-OH] and Nα-benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine [Z-Lys- (BOC)-OH] are valuable intermediates for peptide syntheses . They have been employed in solid-phase and/or solution syntheses of nonadecapeptide 1 and tetracosapeptide 2 segments of ACTH, of somatostatin, and of human β-endorphin .Molecular Structure Analysis

The molecular weight of this compound is 394.5 g/mol . The IUPAC name is methyl (2 S )-6- [ (2-methylpropan-2-yl)oxycarbonylamino]-2- (phenylmethoxycarbonylamino)hexanoate . The InChI is InChI=1S/C20H30N2O6/c1-20 (2,3)28-18 (24)21-13-9-8-12-16 (17 (23)26-4)22-19 (25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3, (H,21,24) (H,22,25)/t16-/m0/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 394.5 g/mol, a computed XLogP3-AA of 3.2, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 587.0±50.0 °C at 760 mmHg, and a flash point of 308.8±30.1 °C .Aplicaciones Científicas De Investigación

Large Scale Synthesis and Peptide Drug Production

Z-Lys(boc)-NH2 is utilized in large-scale syntheses of mono- and di-urethane derivatives of lysine, which are valuable materials for peptide syntheses. This compound plays a crucial role in the industrial production of certain well-established peptide drugs, showcasing its significance in the pharmaceutical industry (S. Wiejak, E. Masiukiewicz, B. Rzeszotarska, 1999).

Biodegradable Poly(Ester Amide)s Creation

This compound has been applied in the development of new families of biodegradable amino acid-based poly(ester amide)s (PEAs) with pendant amine groups. These PEAs show potential applications in the biomedical area, offering opportunities for advancements in medical materials and drug delivery systems (Mingxiao Deng et al., 2009).

Protein Conjugation Innovations

The compound has been genetically encoded to create protein conjugates with enhanced functionality, including chemical and light-induced conjugates. This innovative approach allows for site-specific incorporation into proteins, offering new avenues for protein engineering and therapeutic applications (A. Yamaguchi et al., 2016).

Catalytic Applications in Organic Synthesis

In the realm of organic synthesis, this compound derivatives have been used as efficient catalysts for aldol reactions in aqueous media. This showcases the versatility of this compound in facilitating important synthetic pathways, contributing to the development of more efficient and sustainable chemical processes (T. Darbre, M. Machuqueiro, 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

Z-Lys(boc)-NH2, also known as N-α-t.-Boc-N-ε-benzyloxycarbonyl-L-lysine , is primarily used in solid-phase peptide synthesis (SPPS) to create peptides containing Nepsilon protected lysyl side chains . The primary targets of this compound are the peptide chains that are being synthesized.

Mode of Action

The compound acts as a building block in the synthesis of peptides. It interacts with its targets (peptide chains) by being incorporated into the chain during the synthesis process . The Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) groups serve as protective groups for the amino and carboxyl groups of the lysine residue, respectively . These protective groups prevent unwanted side reactions during the synthesis process.

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific peptide being synthesized. As a building block for peptide synthesis, it can be involved in a wide range of biochemical pathways depending on the function of the synthesized peptide .

Pharmacokinetics

This is primarily because it is used as a reagent in peptide synthesis rather than as a drug itself .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with Nepsilon protected lysyl side chains . These peptides can then be used in various biological and medical applications, including as therapeutic agents, diagnostic tools, and research materials .

Action Environment

The action of this compound is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability . For example, it is recommended to store the compound below +30°C to maintain its stability .

Análisis Bioquímico

Biochemical Properties

Z-Lys(boc)-NH2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is used in the synthesis of Ne-tert-butoxycarbonyl-L-lysine copper(II) complex, which serves as a substrate for obtaining other derivatives of Lysine .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is used in the synthesis of Ne-tert-butoxycarbonyl-L-lysine copper(II) complex, indicating potential interactions with copper ions .

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5/c1-19(2,3)27-17(24)21-12-8-7-11-15(16(20)23)22-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIVYVKAKANCDC-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852863.png)

![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2852864.png)

![Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2852871.png)

![N-(2-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2852874.png)

![1-[1-(Oxan-4-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2852876.png)

![3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine](/img/structure/B2852879.png)

![N-[(3-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2852881.png)